4-Bromo-6-cyclopropylpyrimidine
Overview
Description
4-Bromo-6-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H7BrN2 . It has a molecular weight of 199.05 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-cyclopropylpyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis
4-Bromo-6-cyclopropylpyrimidine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Antiviral and Anticancer Applications
Antiviral Activity
Pyrimidine derivatives have been evaluated for their antiviral activities, particularly against retroviruses. Derivatives of diamino pyrimidines substituted with various groups, including cyclopropyl, have shown marked inhibition of retrovirus replication in cell culture, pointing to their potential as antiretroviral agents. For instance, certain 5-substituted 2,4-diaminopyrimidines were found to exhibit significant antiretroviral activity, comparable to reference drugs such as adefovir and tenofovir, without measurable toxicity at certain concentrations (Hocková et al., 2003).
Anticancer Activity
Novel pyrimidine derivatives have been synthesized and evaluated for their anticancer and antibacterial activities. These compounds have demonstrated significant anti-proliferative effects against various cancer cell lines, suggesting their potential utility in cancer therapy. For example, a series of 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives were synthesized and found to possess high anti-proliferative and anti-microbial activities, as well as strong binding affinities to DNA/BSA macromolecules (Kahriman et al., 2020).
Material Science and Chemical Synthesis
Corrosion Inhibition
Thiopyrimidine derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the potential application of pyrimidine derivatives in material science and industrial applications. These compounds have shown to exhibit excellent inhibition efficiency, highlighting their potential as effective corrosion inhibitors (Singh et al., 2016).
Synthesis and Bioactivity
The synthesis and biological evaluation of cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives and related compounds have been explored, demonstrating the versatility of pyrimidine derivatives in the synthesis of compounds with potential herbicidal and fungicidal activities (Tian et al., 2009).
Safety and Hazards
The safety information for 4-Bromo-6-cyclopropylpyrimidine includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
4-bromo-6-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXBWLSNKFROFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303262 | |
Record name | 4-Bromo-6-cyclopropylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-cyclopropylpyrimidine | |
CAS RN |
1086382-13-9 | |
Record name | 4-Bromo-6-cyclopropylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-cyclopropylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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